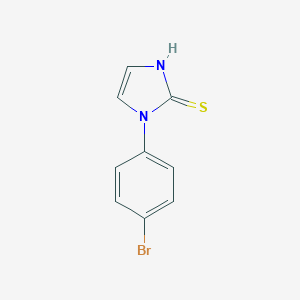

1-(4-Bromophenyl)imidazoline-2-thione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPXIPSWVWPFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CNC2=S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169848 | |

| Record name | 1-(4-Bromophenyl)imidazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17452-23-2 | |

| Record name | 1-(4-Bromophenyl)imidazoline-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017452232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Bromophenyl)imidazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17452-23-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(4-Bromophenyl)imidazoline-2-thione

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazoline-2-thione Scaffold

The imidazoline-2-thione core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules.[1] This five-membered heterocyclic ring system, featuring two nitrogen atoms and a thiocarbonyl group, has been extensively studied for its diverse pharmacological activities, including antimicrobial, antifungal, and anti-HIV properties.[1] The introduction of a 4-bromophenyl substituent at the N1 position modulates the electronic and steric properties of the core structure, potentially influencing its biological target interactions and pharmacokinetic profile. This guide will delve into the specific chemical properties of 1-(4-Bromophenyl)imidazoline-2-thione, providing a foundational understanding for its application in research and drug development.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties is paramount for the effective handling, formulation, and application of any chemical compound.

General Characteristics

The core physical and chemical identifiers for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 17452-23-2 | [1][2] |

| Molecular Formula | C₉H₇BrN₂S | [1][2] |

| Molecular Weight | 255.14 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 244-246 °C (decomposes) | [2][3] |

| Purity | Typically ≥98% | [3] |

Note: The melting point is reported with decomposition, indicating that the compound breaks down at this temperature. This is a critical consideration for any thermal processing or analysis.[4]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific quantitative solubility data for this compound in a wide range of solvents is not extensively published, general solubility trends for heterocyclic thiones can be inferred. These compounds are typically sparingly soluble in water and more soluble in polar organic solvents.[5]

Experimental Protocol: Preliminary Solubility Assessment

A qualitative assessment of solubility can be performed as follows:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)).

-

Sample Preparation: To approximately 1 mg of this compound in a small vial, add the selected solvent dropwise.

-

Observation: After each addition, vortex the mixture and visually inspect for dissolution. Record the approximate volume of solvent required to fully dissolve the compound.

-

Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, slightly soluble, or insoluble based on the volume of solvent required.

This preliminary assessment provides a practical understanding of suitable solvent systems for synthesis, purification, and biological assays.

Synthesis and Characterization

The synthesis of N-aryl imidazoline-2-thiones is well-documented, with several established methodologies. A common and effective approach involves the condensation of an N-arylethylenediamine with carbon disulfide.

General Synthesis Pathway

The synthesis of this compound can be conceptualized through the following reaction scheme. This method is a variation of the well-established synthesis of imidazolidine-2-thiones.

Figure 1: General synthesis pathway for this compound.

Causality in Experimental Choices: The choice of a basic catalyst is crucial to deprotonate the amine, facilitating its nucleophilic attack on the electrophilic carbon of carbon disulfide. The reaction is typically performed at elevated temperatures (reflux) to overcome the activation energy of the cyclization step.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-(4-bromophenyl)ethane-1,2-diamine (1.0 eq) and a suitable solvent such as ethanol or pyridine.

-

Addition of Reagents: While stirring, add a base (e.g., triethylamine, 1.1 eq) followed by the dropwise addition of carbon disulfide (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound.

Self-Validating System: The purity of the synthesized compound should be validated by melting point determination and spectroscopic analysis (NMR, IR, and MS), comparing the obtained data with expected values.

Spectroscopic and Structural Characterization

Spectroscopic and crystallographic data provide definitive proof of a compound's structure and offer insights into its electronic and conformational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. While the specific spectra for this compound are not available in the provided search results, the expected chemical shifts can be predicted based on analogous structures.[6][7]

Expected ¹H NMR (in DMSO-d₆):

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

-

Imidazoline Protons: Two triplets or multiplets in the aliphatic region (δ 3.0-4.5 ppm), corresponding to the two methylene groups of the imidazoline ring.

-

N-H Proton: A broad singlet, the chemical shift of which can vary depending on concentration and temperature.

Expected ¹³C NMR (in DMSO-d₆):

-

Thiocarbonyl Carbon (C=S): A characteristic peak in the downfield region (δ ~180 ppm).

-

Aromatic Carbons: Four signals in the aromatic region (δ 110-150 ppm), with the carbon attached to bromine showing a characteristic chemical shift.

-

Imidazoline Carbons: Two signals in the aliphatic region (δ 40-60 ppm) for the two methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an imidazolidine-2-thione will show characteristic absorption bands.[8]

Expected Key IR Absorptions (KBr pellet):

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3400 | N-H stretching |

| 3000-3100 | Aromatic C-H stretching |

| 2800-3000 | Aliphatic C-H stretching |

| ~1590 | C=C aromatic ring stretching |

| ~1200-1300 | C=S stretching (thiocarbonyl) |

| ~1000-1100 | C-N stretching |

The presence of a strong absorption band for the C=S group is a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.[9][10]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A pair of peaks corresponding to the molecular weight of the compound.

-

Loss of Br: A significant fragment corresponding to the loss of the bromine atom.

-

Fragmentation of the Imidazoline Ring: Cleavage of the heterocyclic ring can lead to various smaller fragments.

Figure 2: Simplified fragmentation pathway of this compound in mass spectrometry.

Crystal Structure

While a specific crystal structure for this compound was not found in the provided search results, X-ray crystallography of related N-aryl imidazoline-2-thione derivatives has been reported.[11][12][13] These studies would provide valuable insights into the expected bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state packing of the molecule. Obtaining a single crystal of this compound would be a valuable endeavor for a complete structural elucidation.

Reactivity Profile

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the nucleophilic thiocarbonyl sulfur, the N-H proton, and the aromatic ring.

Nucleophilic Character of the Thione Group

The sulfur atom of the thiocarbonyl group is a soft nucleophile and can react with various soft electrophiles.[14] For instance, alkylation at the sulfur atom is a common reaction for imidazoline-2-thiones.[15]

Acidity of the N-H Proton

The proton on the nitrogen atom is weakly acidic and can be removed by a strong base, generating an anion that can participate in further reactions.

Electrophilic Aromatic Substitution

The bromophenyl ring can undergo electrophilic aromatic substitution reactions, although the reactivity will be influenced by the electron-withdrawing nature of the imidazoline-2-thione substituent.

Thermal Stability

The reported melting point of 244-246 °C with decomposition suggests that this compound has moderate thermal stability.[2][3] Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide quantitative data on its decomposition temperature and thermal behavior.[4][16] Such studies are crucial for assessing the compound's suitability for applications that involve elevated temperatures.

Potential Applications in Drug Discovery and Materials Science

The this compound scaffold holds promise in several areas of research.

-

Medicinal Chemistry: As a privileged scaffold, it can serve as a starting point for the synthesis of novel therapeutic agents. The bromine atom provides a handle for further functionalization via cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening.[17]

-

Coordination Chemistry: The thione group can act as a ligand for transition metals, leading to the formation of coordination complexes with interesting catalytic or biological properties.[18]

-

Materials Science: The aromatic and heterocyclic nature of the molecule suggests potential applications in the development of organic electronic materials.

Conclusion

This compound is a multifaceted heterocyclic compound with a rich chemical landscape. Its synthesis is accessible through established methods, and its structure can be unequivocally confirmed by a suite of spectroscopic techniques. The interplay of its physicochemical properties, reactivity profile, and thermal stability makes it a valuable building block for the development of new molecules in medicinal chemistry and materials science. Further research into its biological activities and material properties is warranted to fully unlock its potential.

References

- Supporting Information - The Royal Society of Chemistry. (URL not provided)

- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybromin

- An infrared spectroscopic study on imidazolidine-2-thione and -2-selone - RSC Publishing. [Link]

- NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION - Revue Roumaine de Chimie. (URL not provided)

- New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PubMed Central. [Link]

- Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione deriv

- CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018) - CHEMISTRY 1000. [Link]

- Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characteriz

- Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PMC - NIH. [Link]

- Lepidiline-Derived Imidazole-2(3H)-Thiones: (3+2)-Cycloadditions vs.

- Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of - Beilstein Journals. [Link]

- An analytical study of eight medicinal 2-imidazolines by 1H and 13C nuclear magnetic resonance spectroscopy - PubMed. [Link]

- FT-IR (KBr) spectrum of 2-(2-Thionyl) imidazoline (11a).

- Molecular Modeling Design, Synthesis and Biological Evaluation of New Imidazoline Derivatives Linked as α1-AR Antagonists. (URL not provided)

- Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection | Analytical Chemistry - ACS Public

- Unlock Novel Drug Candidates: The Role of 1-(4-Bromophenyl)imidazole in Advanced Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Molecular peaks of bromide compounds[19].

- REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDI

- PET Imaging of Self‐Assembled 18F‐Labelled Pd2L4 Metallacages for Anticancer Drug Delivery - medi

- 4-(4-Bromophenyl)-2-thiazolamine(2d)[19]. (URL not provided)

- Reactions of thiazolidine-2,5-dithiones with amino nucleophiles. Synthesis of midazolidine-2,4-dithiones, lmidazo[5,1-a]-imidazole, -pyrimidine, -perimidine, -[2,1-b][8][19][20]thiadiazines and pyrrole-3(2H)-thiones - Journal. (URL not provided)

- 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)

- Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives

- Group 11 Complexes with Imidazoline-2-thione or Selone Derivatives - ResearchG

- (PDF) Synthesis and characterization of some new quinolin-2(1H)

- Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues | Organic Letters - ACS Public

- The reaction of imidazolidine-2-thione with carbon disulphide - RSC Publishing. [Link]

- First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Deriv

- Synthesis, spectral and structural properties of bis-imidazoline selones - CORE. [Link]

- IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS Timothy R. Blackmore* and Philip E. Thompson Medicinal Chemistry and Drug. [Link]

- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - MDPI. [Link]

- Synthesis and Single Crystal X-Ray Structure of New (2E)-2-[3-(1H-Imidazol-1-yl)

- Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues - PubMed. [Link]

- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Deriv

- Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC - NIH. [Link]

Sources

- 1. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajer.org [ajer.org]

- 5. mdpi.com [mdpi.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. An analytical study of eight medicinal 2-imidazolines by 1H and 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An infrared spectroscopic study on imidazolidine-2-thione and -2-selone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 11. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives [mdpi.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The reaction of imidazolidine-2-thione with carbon disulphide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. nbinno.com [nbinno.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(4-Bromophenyl)imidazoline-2-thione (CAS Number: 17452-23-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-Bromophenyl)imidazoline-2-thione, a heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, a robust synthetic pathway, and its prospective pharmacological applications, drawing upon the established bioactivity of structurally related molecules. This document is designed to equip researchers with the foundational knowledge required to explore the therapeutic promise of this compound.

Compound Profile: Understanding the Core Moiety

This compound is a five-membered heterocyclic compound featuring an imidazoline-2-thione core substituted with a 4-bromophenyl group at the N1 position. The presence of the electron-withdrawing bromine atom on the phenyl ring and the thione functional group are key features that likely influence its chemical reactivity and biological activity.

| Property | Value | Source(s) |

| CAS Number | 17452-23-2 | [1] |

| Molecular Formula | C₉H₇BrN₂S | [2] |

| Molecular Weight | 255.13 g/mol | [2] |

| Melting Point | 218-221 °C | [2] |

| Appearance | Off-white to yellow solid | [2] |

Synthesis and Characterization: A Reliable Synthetic Protocol

The synthesis of this compound can be reliably achieved through the cyclocondensation of N-(4-bromophenyl)ethylenediamine with carbon disulfide.[3] This method is a well-established route for the preparation of N-aryl-imidazolidine-2-thiones.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a reflux condenser, dissolve N-(4-bromophenyl)ethylenediamine (1 equivalent) in a mixture of ethanol and water.

-

Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: After completion of the reaction, cool the mixture to room temperature. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

-

Purification: Purify the crude product by recrystallization from ethanol to yield this compound as a crystalline solid.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all protons and carbons in their expected environments.

-

FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the C=S (thione) and N-H vibrations.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

-

Elemental Analysis: To confirm the empirical formula.

Potential Pharmacological Profile and Mechanism of Action

While direct biological studies on this compound are not extensively reported in publicly available literature, the imidazoline-2-thione and related thiazolidinone scaffolds are known to exhibit a wide range of pharmacological activities.[4][5] This provides a strong rationale for investigating the therapeutic potential of the title compound.

Potential Signaling Pathways and Molecular Targets

Caption: Potential molecular targets and biological effects.

A. Antimicrobial and Antifungal Activity:

Thiazolidinone derivatives, which share structural similarities with imidazoline-2-thiones, have demonstrated significant antibacterial and antifungal properties.[4] The proposed mechanism of action for related compounds often involves the inhibition of essential microbial enzymes. For instance, some thiazolidinones are known to inhibit MurB, an enzyme crucial for peptidoglycan biosynthesis in bacteria, and CYP51 (lanosterol 14α-demethylase), a key enzyme in fungal ergosterol biosynthesis.[4] The presence of the bromophenyl group in this compound may enhance its lipophilicity, potentially facilitating its transport across microbial cell membranes.

B. Anticancer Activity:

Numerous imidazole and thiazole derivatives have been investigated for their anticancer properties.[6][7] The proposed mechanisms are often multifactorial and can include:

-

Inhibition of Protein Kinases: Many heterocyclic compounds are known to target and inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and B-Raf kinase.[7]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various intracellular signaling pathways.

-

Cell Cycle Arrest: They can also halt the cell cycle at different phases (e.g., G2/M phase), preventing cancer cell division.[7]

Recommended Experimental Protocols for Biological Evaluation

To elucidate the pharmacological profile of this compound, a systematic in vitro evaluation is recommended.

A. Antimicrobial Susceptibility Testing

Workflow: Broth Microdilution Assay

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol:

-

Prepare Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm (OD₆₀₀).

B. In Vitro Anticancer Activity Screening

Workflow: MTT Assay

Caption: Workflow for determining the IC₅₀ value using the MTT assay.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the known biological activities of related heterocyclic compounds provide a solid foundation for further investigation. Future research should focus on a comprehensive biological evaluation of this compound against a panel of clinically relevant microbial strains and cancer cell lines. Elucidation of its precise mechanism of action through target identification and validation studies will be crucial for its advancement as a potential drug candidate.

References

- Synthesis of imidazoline and imidazo[2,1-c][3][8][9]triazole aryl derivatives containing the methylthio group as possible antibacterial agents. Bioorganic & Medicinal Chemistry. [Link]

- Synthesis and initial biological evaluation of substituted 1-phenylamino-2-thio-4,5-dimethyl-1H-imidazole derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

- 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)

- 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)

- Ethylene thiourea. Organic Syntheses. [Link]

- New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules. [Link]

- Synthesis of 2-imidazolines. Organic Chemistry Portal. [Link]

- Synthesis and characterization of some new quinolin-2(1H)-ones and imidazoles containing 1, 3, 4-thiadiazoline ring derived from thiosemicarbazone.

- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig

- Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evalu

- 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with...

- Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors.

- Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Chemistry. [Link]

- ChemInform Abstract: New Methods for the Preparation of Aryl 2-Iminoimidazolidines.

- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. [Link]

- Synthesis and biological evaluation of some imidazoline derivatives.

- Reactions of Carbon Disulfide with N-Nucleophiles.

- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

- Evaluation of Antimicrobial Activity of Some Newly Synthesized 4-Thiazolidinones. Latin American Journal of Pharmacy. [Link]

- Biological Applications of Thiourea Deriv

- Conjugated addition reaction of amine, carbon disulfide to electrophilic alkenes in the presence of anhydrous potassium phosphate.

- Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. [Link]

- Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-. TSI Journals. [Link]

- This compound. XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]3-2-p359.html)

Sources

- 1. equationchemical.com [equationchemical.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of imidazoline and imidazo[2,1-c][1,2,4]triazole aryl derivatives containing the methylthio group as possible antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nanobioletters.com [nanobioletters.com]

- 6. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation | Semantic Scholar [semanticscholar.org]

Molecular structure of 1-(4-Bromophenyl)imidazoline-2-thione

An In-depth Technical Guide to the Molecular Structure of 1-(4-Bromophenyl)imidazoline-2-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of this compound, a heterocyclic compound of significant interest in medicinal chemistry. This document synthesizes theoretical knowledge with established experimental data from analogous structures to offer a detailed exploration of its synthesis, stereochemistry, and spectroscopic signature. We delve into the critical structural features, including the N-aryl linkage, the thiocarbonyl group, and the imidazoline core, which are pivotal to its potential biological activity. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the imidazoline-2-thione scaffold.

Introduction: Significance of the Imidazoline-2-thione Scaffold

Heterocyclic compounds containing nitrogen and sulfur are cornerstones of modern pharmacology. Among these, the imidazoline-2-thione moiety is a "privileged scaffold," frequently appearing in molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound this compound, CAS 17452-23-2, combines this potent heterocyclic core with a bromophenyl substituent.[3][4]

The introduction of a halogen, specifically bromine, onto the phenyl ring is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. The bromine atom can enhance lipophilicity, facilitating membrane passage, and can participate in halogen bonding, a specific and directional non-covalent interaction that can influence ligand-receptor binding. Understanding the precise three-dimensional structure, electronic distribution, and spectroscopic characteristics of this molecule is therefore essential for elucidating its mechanism of action and for guiding the rational design of next-generation analogues.

Synthesis and Purification

The synthesis of N-aryl imidazoline-2-thiones is well-established. A common and effective method involves the condensation reaction between an N-arylethylenediamine and carbon disulfide.[5] This approach provides a direct and high-yielding route to the target compound.

Synthetic Protocol

Objective: To synthesize this compound from N-(4-Bromophenyl)ethylenediamine.

Materials:

-

N-(4-Bromophenyl)ethylenediamine

-

Carbon Disulfide (CS₂)

-

Ethanol (Absolute)

-

Pyridine (catalyst)

-

Dichloromethane (DCM)

-

Hexane

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(4-Bromophenyl)ethylenediamine (1 equivalent) in absolute ethanol (100 mL).

-

Reagent Addition: To this solution, add pyridine (0.1 equivalents) as a catalyst, followed by the dropwise addition of carbon disulfide (1.2 equivalents) over 15 minutes at room temperature. The dropwise addition is crucial to control the exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a DCM:Hexane (8:2) mobile phase.

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture into 200 mL of ice-cold water with vigorous stirring. A solid precipitate of the crude product should form.

-

Filtration: Collect the solid by vacuum filtration, washing with cold water (3 x 50 mL) to remove any residual pyridine and salts.

-

Purification: Dry the crude solid under vacuum. Purify the product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane in hexane to afford the pure this compound as a solid.[4]

Synthesis Workflow Diagram

Sources

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. 17452-23-2 | this compound | Tetrahedron [thsci.com]

- 4. 17452-23-2 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. Synthesis of imidazoline and imidazo[2,1-c][1,2,4]triazole aryl derivatives containing the methylthio group as possible antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 1-(4-Bromophenyl)imidazoline-2-thione

Introduction

In the landscape of modern medicinal and materials chemistry, heterocyclic compounds containing the imidazoline-2-thione scaffold are of significant interest. These structures serve as versatile intermediates and key pharmacophores in the development of novel therapeutic agents and functional materials. 1-(4-Bromophenyl)imidazoline-2-thione (CAS No. 17452-23-2) is a notable member of this class, integrating a brominated aromatic ring with the reactive imidazoline-2-thione core. The presence of the bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, making it a valuable building block for creating diverse molecular architectures.

This technical guide provides a comprehensive overview of the core physical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering insights into the experimental rationale and the interplay between molecular structure and observable physical characteristics.

Core Molecular and Physical Identifiers

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. For this compound, these identifiers are crucial for sample sourcing, analytical characterization, and regulatory documentation. The key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 17452-23-2 | [1][2] |

| Molecular Formula | C₉H₇BrN₂S | [1] |

| Molecular Weight | 255.14 g/mol | |

| Appearance | Solid | [1] |

| Melting Point | 244-246 °C (with decomposition) | |

| Purity (Typical) | ≥98% | |

| Predicted Density | 1.74 ± 0.1 g/cm³ | [1] |

| Predicted Boiling Point | 342.3 ± 44.0 °C | [1] |

Note: Predicted values are derived from computational models and should be confirmed experimentally.

The high melting point, which is accompanied by decomposition, is indicative of a stable crystal lattice with significant intermolecular forces. This thermal behavior is a critical parameter for determining appropriate storage conditions and assessing the compound's stability under various processing temperatures.

Molecular Structure and Conformation

The structural arrangement of this compound dictates its chemical reactivity and biological interactions. The molecule consists of a planar five-membered imidazoline-2-thione ring connected to a 4-bromophenyl group.

Caption: 2D structure of this compound.

The thione (C=S) group and the secondary amine (N-H) are key functional groups that can participate in hydrogen bonding, which significantly influences the compound's melting point and solubility characteristics. The tautomerism between the thione and thiol forms is a known feature of this heterocyclic system, although studies on related compounds suggest the thione form is generally more stable.[3]

Spectroscopic Characterization Workflow

The unambiguous identification and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The logical workflow for characterization is essential for ensuring the identity and quality of the material before its use in further applications.

Caption: Standard workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. It provides the most direct evidence for the molecular formula by measuring the mass-to-charge ratio (m/z) of the ionized molecule.

Expected Results: In an electron ionization (EI) mass spectrum, this compound would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 254 and 256. The calculated monoisotopic mass is a crucial confirmation of the elemental composition.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The choice of the KBr pellet method is standard for solid samples, ensuring a clear spectrum without solvent interference.

Expected Characteristic Absorptions:

-

N-H Stretch: A moderate to strong band is expected in the range of 3100-3300 cm⁻¹, corresponding to the stretching vibration of the secondary amine in the imidazoline ring.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ are characteristic of the C-H stretching on the bromophenyl ring.

-

C=C Stretch: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

-

Thioamide Bands (C=S stretch): The C=S stretching vibration is complex and coupled with other vibrations. It typically gives rise to absorptions in the fingerprint region, often around 1050-1250 cm⁻¹. Studies on related imidazolidine-2-thiones show key bands below 600 cm⁻¹.[4]

-

C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹, would indicate the presence of the carbon-bromine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR maps out the carbon framework. For a compound like this, NMR confirms the substitution pattern on the aromatic ring and the structure of the heterocyclic core.

Expected ¹H NMR Signals (in DMSO-d₆):

-

N-H Proton: A broad singlet, typically downfield (>9 ppm), corresponding to the amine proton. The chemical shift can be concentration-dependent.

-

Aromatic Protons: The para-substituted bromophenyl ring will show a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region (approx. 7.0-7.8 ppm), each integrating to 2H.

-

Imidazoline Protons: The two vinyl protons on the C4=C5 double bond of the imidazoline ring would likely appear as two distinct doublets in the range of 6.5-7.5 ppm, each integrating to 1H.

Expected ¹³C NMR Signals (in DMSO-d₆):

-

Thione Carbon (C=S): The most downfield signal, expected in the range of 180-185 ppm, is characteristic of the C=S carbon in imidazolidine-2-thiones.[5]

-

Aromatic Carbons: Four signals are expected for the bromophenyl ring: one for the carbon attached to bromine (ipso-carbon), one for the carbon attached to the imidazoline ring, and two for the remaining four carbons which are chemically equivalent in pairs.

-

Imidazoline Carbons: Two signals for the sp² carbons of the C4=C5 double bond.

Thermal Analysis and Solid-State Properties

Rationale: Understanding the thermal stability of a compound is paramount for safe handling, storage, and formulation. The reported melting point of 244-246 °C with decomposition suggests that the molecule breaks down upon melting. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to precisely quantify these thermal events.

Caption: Experimental workflow for thermal analysis.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample under a nitrogen atmosphere from ambient temperature to ~260 °C at a constant rate (e.g., 10 °C/min).

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting, immediately followed by an exothermic event if decomposition occurs. The onset of the endotherm is reported as the melting point.

Solubility Profile

Rationale: The solubility of a compound is a critical physical property that impacts its utility in various applications, from reaction chemistry to bioavailability in drug development. A systematic evaluation in a range of solvents is necessary to establish a comprehensive solubility profile.

Expected Solubility: Based on its structure, this compound is expected to have low solubility in non-polar solvents like hexanes and moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), particularly upon heating. Its solubility in protic solvents like ethanol and methanol may be limited.

Experimental Protocol: Thermodynamic Solubility Determination

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, DMSO).

-

Equilibration: Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.

-

Agitation: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After allowing the excess solid to settle, carefully extract an aliquot of the supernatant.

-

Quantification: Dilute the aliquot and determine the concentration of the dissolved compound using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Conclusion

This compound is a well-defined crystalline solid with high thermal stability up to its melting point of approximately 244-246 °C, above which it undergoes decomposition. Its molecular structure has been unequivocally established through its chemical formula and molecular weight, and can be fully characterized using a standard suite of spectroscopic techniques including MS, IR, and NMR. While detailed experimental spectra are not widely published, the expected spectral features described herein provide a robust framework for its identification and quality control. This technical guide serves as a foundational resource for scientists, enabling a deeper understanding of the physical properties that will govern the successful application of this versatile chemical intermediate.

References

- MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

- ResearchGate. Synthesis and characterization of some new quinolin-2(1H)-ones and imidazoles containing 1, 3, 4-thiadiazoline ring derived from thiosemicarbazone.

- ResearchGate. 1-thioxo-2,3,3a,4- tetrahydroimidazo[1,5-a]quinazolin.

- Jackson ImmunoResearch. 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one.

- MDPI. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations.

- NIST. Ethanone, 1-(4-bromophenyl)-.

- The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- RSC Publishing. An infrared spectroscopic study on imidazolidine-2-thione and -2-selone.

- PubChem. 1-(4-bromophenyl)imidazolidin-2-one (C9H9BrN2O).

- ResearchGate. Synthesis and Characterization of New 1, 3, 4- Thiadiazoles Substituted with Imidazolidine Moiety.

- PubMed. Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole.

- PubMed Central. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.

- PubMed. Synthesis and structural characterization of 1-mesityl-1,3-dihydro-imidazole-2-selone and bis(1-mesitylimidazol-2-yl)diselenide: experimental evidence that the selone is more stable than the selenol tautomer.

- Science Direct. Synthesis methods of 1,2,4-triazole-3-thiones: review.

- ResearchGate. Synthesis and Characteristics of 2-Bromophenyl-6- iminopurine from 2-Bromophenyl-4-cyanoimidazole.

Sources

- 1. 17452-23-2 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. 17452-23-2 | this compound | Tetrahedron [thsci.com]

- 3. Synthesis and structural characterization of 1-mesityl-1,3-dihydro-imidazole-2-selone and bis(1-mesitylimidazol-2-yl)diselenide: experimental evidence that the selone is more stable than the selenol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An infrared spectroscopic study on imidazolidine-2-thione and -2-selone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

1-(4-Bromophenyl)imidazoline-2-thione melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)imidazoline-2-thione

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the melting and boiling points of this compound (CAS No. 17452-23-2), a compound of interest for researchers in medicinal chemistry and drug development. Beyond presenting core data, this document elucidates the theoretical principles and provides field-proven experimental protocols for the accurate determination of these fundamental physical properties.

Compound Overview and Physicochemical Characteristics

This compound is a heterocyclic compound featuring an imidazoline-2-thione core substituted with a 4-bromophenyl group. Its structure suggests a high degree of polarity and the potential for strong intermolecular interactions, such as hydrogen bonding and dipole-dipole forces, which significantly influence its physical properties. The presence of the bromophenyl moiety further increases its molecular weight and potential for van der Waals interactions.

Summary of Core Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 17452-23-2 | [1][2][3][4][5] |

| Molecular Formula | C₉H₇BrN₂S | [1][2][3][4] |

| Molecular Weight | 255.13 - 255.14 g/mol | [1][2][3] |

| Melting Point | 244-246°C (with decomposition) | [1][3] |

| Boiling Point | 342.3 ± 44.0 °C (Predicted) | [2][4] |

| Physical State | Solid | [3] |

Expert Insight: The high melting point observed for this compound is indicative of a stable crystal lattice structure, requiring significant thermal energy to overcome the intermolecular forces holding the molecules together. The notation "(dec)" signifies that the compound decomposes at or near its melting point. This is a critical observation, as it suggests that experimental determination of the boiling point at atmospheric pressure is impractical and would likely lead to degradation of the material rather than a clean liquid-to-gas phase transition. The provided boiling point is a computational prediction and should be treated as an estimate.

The Principle and Significance of Melting Point Determination

The melting point is a fundamental thermal property used to identify a substance and assess its purity.[6] For a pure, crystalline solid, the melting point is the temperature at which the solid and liquid phases exist in equilibrium. This transition occurs over a narrow range, typically 0.5-1.0°C.[7]

The presence of impurities disrupts the crystal lattice, leading to two observable effects:

-

Melting Point Depression: The temperature at which melting begins is lowered.

-

Melting Point Range Broadening: The transition from solid to liquid occurs over a wider temperature range.[6][8]

Therefore, a sharp melting point range close to the literature value is a strong indicator of high purity.

Experimental Protocol: Melting Point Determination via the Capillary Method

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound in a research setting.[9]

Step-by-Step Methodology

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. Grinding the crystals with a mortar and pestle may be necessary.

-

Capillary Tube Packing: Press the open end of a capillary tube (sealed at one end) into the powdered sample. A small amount of solid (1-2 mm height) should enter the tube.[7]

-

Compacting the Sample: Tap the sealed end of the capillary tube gently on a hard surface to compact the powder at the bottom. Alternatively, drop the tube, sealed-end down, through a long glass tube to achieve tight packing.[6]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a modern melting point apparatus (e.g., a DigiMelt or Mel-Temp).

-

Rapid Determination (Optional but Recommended): To save time, first perform a rapid determination by setting a high ramp rate (10-20°C/min) to find an approximate melting range.[6][8]

-

Accurate Determination: Prepare a new sample. Set the starting temperature of the apparatus to about 10-15°C below the approximate melting point found in the previous step.

-

Controlled Heating: Set the ramp rate to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Observation and Recording: Observe the sample through the viewing lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal melts and the entire sample is a clear liquid.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For this compound, this should be in the 244-246°C range.

-

Validation: For authoritative results, repeat the measurement with a fresh sample to ensure consistency.

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

The Principle and Significance of Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure exerted on it.[10][11] At this temperature, the liquid undergoes a phase transition to a gas. A constant boiling point during distillation is a key indicator of a pure substance.[12]

As noted, this compound tends to decompose at its melting point. Therefore, the experimental determination of a boiling point is not feasible under standard conditions. The literature value of ~342°C is a computational prediction. Attempting to heat the substance to this temperature would result in chemical breakdown, not boiling.

Standard Protocol for Micro Boiling Point Determination (for Stable Compounds)

For stable, high-boiling-point liquids available in small quantities, the micro-reflux or capillary method is standard.[10][13] While not directly applicable to the title compound due to its decomposition, the protocol is essential for a complete technical guide.

-

Setup: Place a few milliliters of the liquid into a small test tube.

-

Capillary Inversion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.

-

Heating: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[10][14]

-

Observation: Heat the bath slowly. As the temperature rises, air trapped in the capillary will bubble out.

-

Identify Boiling: When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the inverted capillary.[10][13] This indicates the vapor pressure inside the capillary has overcome the external pressure.

-

Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow and stop. The exact boiling point is the temperature at which the liquid is drawn back into the capillary tube.[10][13]

Workflow for Micro Boiling Point Determination

Caption: Standard workflow for micro boiling point determination.

Conclusion

This compound is a high-melting-point solid with a well-documented melting range of 244-246°C , a property that underscores its thermal stability in the solid state. However, the compound decomposes at these temperatures, precluding the experimental determination of its boiling point. The reported boiling point of approximately 342°C is a predicted value and should be used with caution. The protocols detailed herein represent the gold standard for the empirical determination of these properties and highlight the importance of careful observation and technique for obtaining accurate and reliable data in a research environment.

References

- Measuring the Melting Point. Westlab Canada. [Link]

- Melting point determin

- Melting point determin

- BOILING POINT DETERMIN

- Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

- Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. [Link]

- Video: Boiling Points - Procedure. JoVE. [Link]

- Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]

- experiment (1) determination of melting points. SlideShare. [Link]

- This compound. Tetrahedron. [Link]

Sources

- 1. 17452-23-2 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. This compound CAS#: 17452-23-2 [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound | 17452-23-2 [amp.chemicalbook.com]

- 5. 17452-23-2 | this compound | Tetrahedron [thsci.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. westlab.com [westlab.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. vernier.com [vernier.com]

- 13. Video: Boiling Points - Procedure [jove.com]

- 14. byjus.com [byjus.com]

Spectral Data Analysis of 1-(4-Bromophenyl)imidazoline-2-thione: A Technical Guide for Researchers

Introduction to 1-(4-Bromophenyl)imidazoline-2-thione

This compound, with the CAS number 17452-23-2, is a heterocyclic compound featuring an imidazoline-2-thione core substituted with a 4-bromophenyl group at the N1 position.[1][2] The imidazoline-2-thione scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. A thorough understanding of its spectral properties is fundamental for its identification, purity assessment, and further development in pharmaceutical applications.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 17452-23-2 | [1][2] |

| Molecular Formula | C₉H₇BrN₂S | [2] |

| Molecular Weight | 255.14 g/mol | [2] |

| Melting Point | 244-246 °C (decomposes) | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥98% (commercial) | [2] |

Chemical Structure:

Caption: Chemical structure of this compound.

Predicted Infrared (IR) Spectral Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Medium, Broad | N-H stretch of the secondary amine in the imidazoline ring |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2950 | Weak | Aliphatic C-H stretch (from the imidazoline ring) |

| ~1600, ~1480 | Strong | Aromatic C=C stretching vibrations |

| ~1550 | Medium | N-H bending vibration |

| ~1250-1350 | Strong | C=S (thione) stretching vibration |

| ~1000-1100 | Strong | C-N stretching vibrations |

| ~820 | Strong | para-disubstituted benzene C-H out-of-plane bending |

| ~500-600 | Medium | C-Br stretch |

Interpretation:

The presence of a broad band in the region of 3200-3400 cm⁻¹ is a strong indicator of the N-H group in the imidazoline ring. The sharp peaks between 3000 and 3100 cm⁻¹ are characteristic of the C-H bonds in the aromatic ring. A key diagnostic peak is the strong absorption for the C=S (thione) group, which is expected in the 1250-1350 cm⁻¹ region. The substitution pattern of the benzene ring is confirmed by the strong band around 820 cm⁻¹, which is characteristic of para-disubstitution. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Predicted Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will show distinct signals for the aromatic and aliphatic protons.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 11.0 | Singlet (broad) | 1H | N-H |

| ~7.6 - 7.8 | Doublet | 2H | Aromatic protons ortho to the bromine |

| ~7.4 - 7.6 | Doublet | 2H | Aromatic protons ortho to the imidazoline ring |

| ~3.5 - 4.0 | Multiplet | 4H | -CH ₂-CH ₂- of the imidazoline ring |

Interpretation:

The downfield singlet corresponds to the acidic proton of the N-H group. The aromatic region will display a characteristic AA'BB' system for the para-substituted phenyl ring, appearing as two doublets. The four protons of the imidazoline ring are expected to be in the aliphatic region, likely as a multiplet due to coupling between the adjacent methylene groups. The exact chemical shifts and coupling patterns can be influenced by the solvent and the conformational flexibility of the five-membered ring.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~180 - 185 | C =S (thione) |

| ~138 - 142 | Aromatic C -N |

| ~132 | Aromatic C -H |

| ~128 | Aromatic C -H |

| ~120 | Aromatic C -Br |

| ~45 - 50 | -C H₂-C H₂- of the imidazoline ring |

Interpretation:

The most downfield signal will be that of the thione carbon (C=S), which is highly deshielded. The aromatic carbons will appear in the typical range of ~120-145 ppm. The carbon attached to the bromine atom will be at a relatively higher field compared to the other substituted aromatic carbon. The two equivalent methylene carbons of the imidazoline ring will be observed in the aliphatic region.

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 254/256 | High | [M]⁺˙ (Molecular ion peak, showing isotopic pattern for Br) |

| 175 | Medium | [M - Br]⁺ |

| 157 | Medium | [C₇H₅BrN]⁺˙ |

| 134 | High | [C₈H₇N₂S]⁺ |

| 76 | Medium | [C₆H₄]⁺˙ |

Interpretation:

The mass spectrum will show a characteristic molecular ion peak with a 1:1 ratio for the M and M+2 isotopes, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br). Key fragmentation pathways would likely involve the loss of the bromine atom and cleavage of the imidazoline ring. The observation of fragments corresponding to the bromophenyl cation and the imidazoline-2-thione moiety would further confirm the structure.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectral data discussed above.

Protocol 1: Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty sample compartment is recorded.

-

Data Acquisition: The KBr pellet containing the sample is placed in the sample holder. The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is processed to label the peaks and determine their wavenumbers and intensities.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the solvent peak or TMS.

Protocol 3: Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization: The sample is ionized using an appropriate method, such as Electron Ionization (EI) or ESI.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Processing: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z.

Visualization of Workflows

Caption: Workflow for the spectral analysis and structural elucidation of this compound.

Conclusion

This technical guide has provided a detailed predictive analysis of the spectral data for this compound. By leveraging fundamental spectroscopic principles and comparing with data from analogous structures, we have established a clear and comprehensive set of expected spectral characteristics. The methodologies and interpretations presented herein serve as a valuable resource for researchers in the positive identification and characterization of this and related compounds, thereby supporting its potential development in various scientific and pharmaceutical applications.

References

Sources

An In-depth Technical Guide to the Solubility of 1-(4-Bromophenyl)imidazoline-2-thione

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Bromophenyl)imidazoline-2-thione. In the absence of extensive published solubility data for this specific molecule, this document establishes a predictive framework based on its physicochemical properties and structural analogs. More critically, it offers detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility, empowering researchers to generate robust and reliable data. This guide is designed to be a practical resource, explaining the causality behind experimental choices and providing self-validating methodologies essential for drug discovery and development programs.

Introduction to this compound

This compound is a heterocyclic compound featuring a bromophenyl group attached to an imidazoline-2-thione core. The imidazoline-2-thione moiety is a significant pharmacophore found in various biologically active molecules. While specific applications of this particular analog are not widely documented in public literature, related structures are explored for a range of therapeutic targets. Understanding its fundamental physicochemical properties, particularly solubility, is a critical first step in any research or development pipeline.

Physicochemical Properties

A summary of the known properties of this compound, gathered from chemical supplier data, is presented below.

| Property | Value | Source(s) |

| CAS Number | 17452-23-2 | [1][2][3] |

| Molecular Formula | C₉H₇BrN₂S | [1][2] |

| Molecular Weight | 255.14 g/mol | [1][4] |

| Appearance | Solid | [2] |

| Melting Point | 244-246°C (decomposes) | [1][2] |

| Purity | Typically ≥98% | [2][5] |

Predicted Solubility Profile

The principle of "like dissolves like" provides a foundational basis for predicting solubility.[6] The molecular structure of this compound contains both polar (the imidazoline-2-thione ring with N-H and C=S groups) and non-polar (the bromophenyl ring) regions.

-

Aqueous Solubility: The large, hydrophobic bromophenyl ring is expected to dominate, leading to low aqueous solubility . The high melting point suggests strong crystal lattice energy, which further disfavors dissolution in water.[7]

-

Organic Solvent Solubility: Solubility is predicted to be higher in polar aprotic organic solvents that can disrupt the crystal lattice and solvate the molecule. Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and potentially some alcohols are likely to be effective.[8]

Given its anticipated low aqueous solubility, this compound is a candidate for enabling formulation strategies, such as the use of co-solvents or pH modification, to achieve desired concentrations for in vitro and in vivo studies.[9][10]

Experimental Determination of Solubility

Accurate solubility data is paramount for reproducible biological assays and successful formulation development.[11] Two key types of solubility are typically measured: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration organic stock (usually DMSO) into an aqueous buffer. It reflects the solubility of the amorphous or least stable solid form and is relevant for high-throughput screening and in vitro assays where compounds are added from DMSO stocks.[3][12]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution. This value is critical for formulation, preclinical development, and understanding oral absorption.[5][13]

Workflow for Solubility Assessment

The following diagram outlines the general workflow for determining the solubility of a test compound like this compound.

Caption: General workflow for experimental solubility determination.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid assessment in a 96-well plate format, which is ideal for early-stage discovery. The primary causality for this method is speed and its direct relevance to how compounds are handled in most automated biological screens.[4][14]

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates (polypropylene for compound storage, filter plates for separation)

-

Plate shaker/incubator

-

Plate reader (UV-Vis spectrophotometer or nephelometer)

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well microplate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells. This creates a final concentration of 100 µM with 1% DMSO. Rationale: Keeping the final DMSO concentration low (≤1%) is crucial to minimize its co-solvent effect and obtain a more physiologically relevant measurement.

-

Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.[3] This allows for the rapid precipitation of the supersaturated solution.

-

Separation: Separate the dissolved compound from the precipitate. This can be achieved by:

-

Filtration: Using a 96-well filter plate (e.g., 0.45 µm pore size), filter the solution into a new UV-transparent 96-well analysis plate.

-

Centrifugation: Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) and carefully transfer the supernatant to the analysis plate.

-

-

Quantification: Determine the concentration of the compound in the filtrate/supernatant. A standard curve should be prepared by diluting the DMSO stock solution in a 50:50 mixture of acetonitrile and water to ensure complete solubility for the standards.

-

UV-Vis Spectrophotometry: Measure the absorbance at the compound's λ_max. This is a fast but can be prone to interference if the compound has low UV absorbance.

-

LC-MS/MS: For higher accuracy and sensitivity, quantify using Liquid Chromatography-Mass Spectrometry. This is the gold standard, especially for compounds with poor UV absorbance.[13]

-

Protocol 2: Shake-Flask Thermodynamic Solubility Assay

This method determines the equilibrium solubility and is considered the benchmark for accurate solubility measurement.[5][11] Its methodology is designed to ensure that the system reaches a true equilibrium between the solid and dissolved states.

Materials:

-

This compound (solid powder)

-

Buffer of interest (e.g., PBS pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid)

-

Glass vials (e.g., 1.5 mL)

-

Thermomixer or orbital shaker

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical instrumentation (HPLC-UV or LC-MS/MS)

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. Rationale: Using an excess of solid material is essential to ensure that a saturated solution is formed and equilibrium can be reached.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer to the vial.

-

Equilibration: Seal the vials and incubate them on a shaker or thermomixer at a controlled temperature (e.g., 25°C or 37°C) for an extended period. A minimum of 24 hours is recommended to ensure equilibrium is reached.[5] For compounds with very stable crystal forms, 48-72 hours may be necessary.

-

Phase Separation: After incubation, allow the vials to sit undisturbed for at least 1 hour to let the excess solid settle.

-

Sampling and Filtration: Carefully draw a sample from the supernatant, avoiding any solid material. Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining micro-precipitate. Self-Validation Step: The first few drops of the filtrate should be discarded to avoid any potential drug adsorption to the filter membrane.

-

Quantification: Accurately dilute the filtrate with a suitable organic solvent (e.g., acetonitrile or methanol) and quantify the concentration against a standard curve using a validated HPLC-UV or LC-MS/MS method.

Visualization of Assay Comparison

The key differences between the kinetic and thermodynamic approaches are visualized below.

Caption: Kinetic vs. Thermodynamic solubility assay principles.

Data Interpretation and Application

The solubility values obtained from these assays guide critical decisions in the drug discovery process:

-